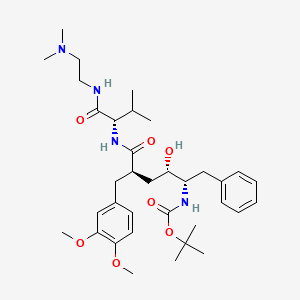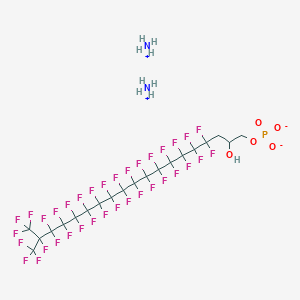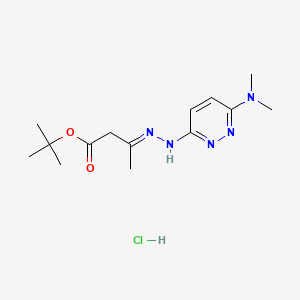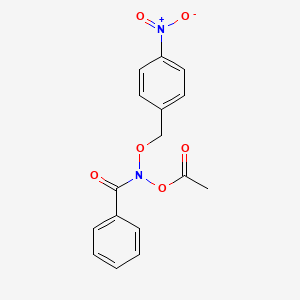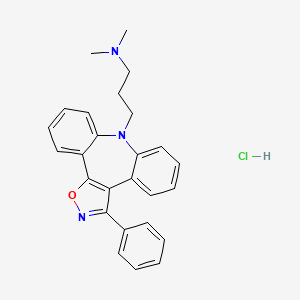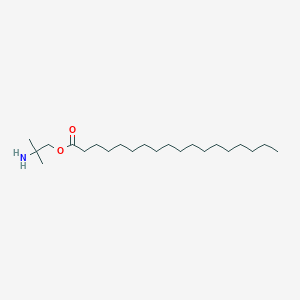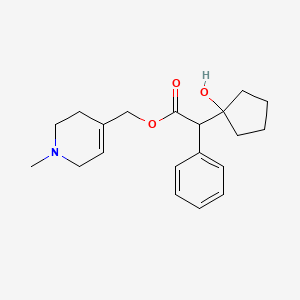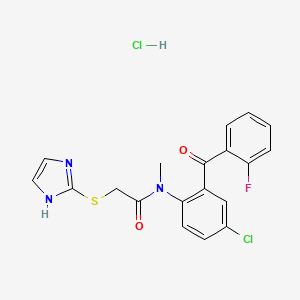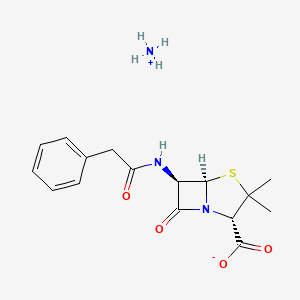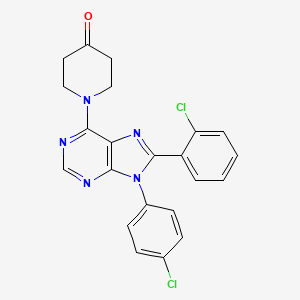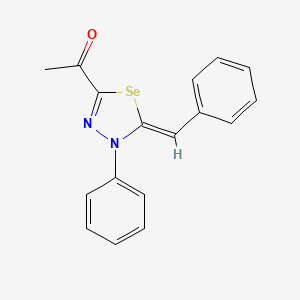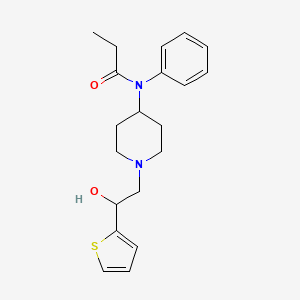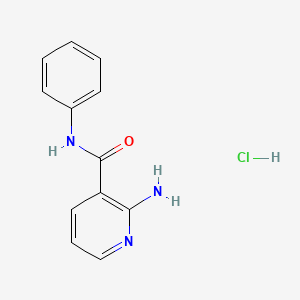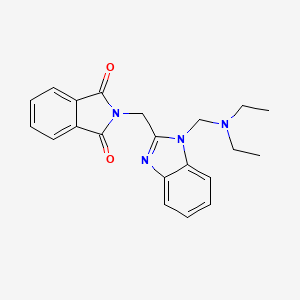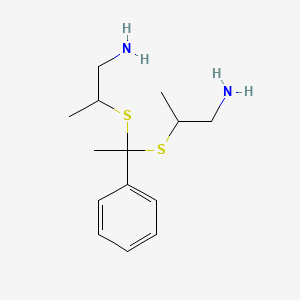
2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is a complex organic compound characterized by the presence of a disulfide bond and an alpha-methylbenzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) typically involves the reaction of alpha-methylbenzylidene with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its disulfide bond and alpha-methylbenzylidene group. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used in similar applications.
2,2’-Dithiobis(N-methylbenzamide): Another disulfide compound with different functional groups.
Uniqueness
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alpha-methylbenzylidene group and disulfide bond make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
91486-04-3 |
|---|---|
Molekularformel |
C14H24N2S2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
2-[1-(1-aminopropan-2-ylsulfanyl)-1-phenylethyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H24N2S2/c1-11(9-15)17-14(3,18-12(2)10-16)13-7-5-4-6-8-13/h4-8,11-12H,9-10,15-16H2,1-3H3 |
InChI-Schlüssel |
XKWXUFXOJNNVPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)SC(C)(C1=CC=CC=C1)SC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


